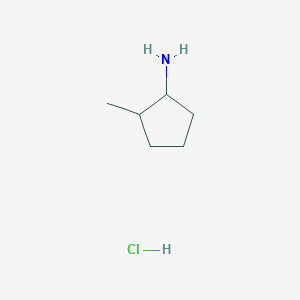

2-Methylcyclopentanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23231. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWUQJCETUWGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598086 | |

| Record name | 2-Methylcyclopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-76-2 | |

| Record name | 5454-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Role of Cycloalkylamine Hydrochlorides in Modern Organic Synthesis

Cycloalkylamine hydrochlorides are a class of organic salts that have found widespread application as reagents and building blocks in contemporary organic chemistry. Their utility stems from the presence of a chiral cyclic scaffold and a readily functionalizable amine group. The hydrochloride salt form enhances their stability, solubility in various solvents, and ease of handling compared to the free amines.

These compounds are frequently employed as resolving agents for racemic mixtures of chiral carboxylic acids. The formation of diastereomeric salts between the chiral amine and the racemic acid allows for their separation by techniques such as fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, and the chiral amine can often be recycled.

Furthermore, chiral cycloalkylamines serve as valuable ligands in transition-metal-catalyzed asymmetric reactions and as organocatalysts. Their rigid cyclic structure can create a well-defined chiral environment around a metal center or a reactive intermediate, thereby influencing the stereochemical outcome of a reaction with high efficiency.

Structural Significance and Isomeric Prowess in Asymmetric Synthesis

The structural architecture of 2-Methylcyclopentanamine hydrochloride is central to its efficacy in asymmetric synthesis. The compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relative stereochemistry of the methyl and amino groups (cis or trans) significantly influences the conformational preferences of the cyclopentane (B165970) ring and, consequently, the steric environment it presents.

The cis-isomers, (1R,2S) and (1S,2R), and the trans-isomers, (1R,2R) and (1S,2S), offer distinct three-dimensional arrangements. This isomeric diversity is a key asset in asymmetric synthesis, as the choice of a specific stereoisomer can dictate the facial selectivity of a reaction, leading to the preferential formation of one enantiomer or diastereomer of the product.

As a Chiral Auxiliary:

While direct and extensive research on this compound as a chiral auxiliary is not widely published, its structural analogue, (1S,2R)-2-aminocyclopentan-1-ol, provides a strong indication of its potential. Chiral auxiliaries derived from such cyclic amino alcohols have demonstrated exceptional performance in controlling stereochemistry. For instance, an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to be a highly effective chiral auxiliary in asymmetric alkylations and aldol (B89426) reactions, achieving diastereofacial selectivities of over 99%. nih.gov This suggests that amides derived from 2-Methylcyclopentanamine could similarly direct the approach of incoming reagents, leading to high levels of stereocontrol.

The underlying principle of a chiral auxiliary is its temporary incorporation into a substrate to guide a stereoselective transformation. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered. The rigidity of the cyclopentane ring in this compound provides a well-defined conformational bias, which is a crucial feature for an effective chiral auxiliary.

A Critical Intermediate in the Synthesis of Complex Molecules

Established Synthetic Pathways to 2-Methylcyclopentanamine

The synthesis of the 2-methylcyclopentanamine scaffold can be achieved through several established chemical transformations, including catalytic hydrogenation, reductive amination, and alkylation reactions. These methods often utilize readily available starting materials and offer versatile routes to the target compound.

Catalytic Hydrogenation Routes for Cyclopentanamine Scaffolds

Catalytic hydrogenation is a widely employed method for the synthesis of amines from various precursors. In the context of 2-methylcyclopentanamine, a common strategy involves the hydrogenation of 2-methylcyclopentanone (B130040) oxime. This reaction typically utilizes heterogeneous catalysts such as palladium on charcoal (Pd/C) or Raney nickel (Ra-Ni) under a hydrogen atmosphere. The oxime itself is readily prepared from 2-methylcyclopentanone.

The hydrogenation of oximes to primary amines is a robust and efficient transformation. The reaction proceeds through the reduction of the C=N double bond and the N-O bond of the oxime functionality. The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the yield and selectivity of the reaction. For instance, palladium-based catalysts are often effective under milder conditions, while Raney nickel may require higher pressures and temperatures.

A general reaction scheme for this process is as follows:

2-Methylcyclopentanone Oxime

2-Methylcyclopentanamine

This method provides a direct route to the racemic mixture of cis- and trans-2-methylcyclopentanamine.

Reductive Amination Strategies for Derivatized Cyclopentanamines

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. libretexts.orgwikipedia.org This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by its reduction to the corresponding amine. libretexts.org For the synthesis of 2-methylcyclopentanamine, 2-methylcyclopentanone can be reacted with ammonia (B1221849) in the presence of a reducing agent. nih.govd-nb.info

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.org The choice of reducing agent can be critical for the success of the reaction, with milder reagents like sodium cyanoborohydride often being preferred to avoid the reduction of the starting ketone. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol.

The reductive amination of 2-methylcyclopentanone with ammonia yields a mixture of cis- and trans-2-methylcyclopentanamine. The diastereoselectivity of this reaction can be influenced by the reaction conditions and the choice of catalyst or reducing agent.

| Starting Material | Reagents | Product | Ref. |

| 2-Methylcyclopentanone | Ammonia, H₂, Cobalt Catalyst | 2-Methylcyclopentanamine | nih.gov |

| Cyclopentanone (B42830) | Ammonia, H₂, Nickel Catalyst | Cyclopentanamine | researchgate.net |

Alkylation Reactions in the Synthesis of Substituted Amine Compounds

Alkylation of amines is a fundamental method for the synthesis of more substituted amines. However, direct alkylation of cyclopentylamine (B150401) to introduce a methyl group at the 2-position is generally not a preferred synthetic route due to challenges with selectivity and the potential for over-alkylation.

A more practical approach involves the synthesis of the precursor, 2-methylcyclopentanone, followed by one of the amination methods described above. The synthesis of 2-methylcyclopentanone can be achieved through various methods, including the alkylation of cyclopentanone enolates or through ring-closing reactions. For example, a process for the preparation of 2-substituted cyclopentanones, including 2-methylcyclopentanone, from dialkyl adipates has been patented. google.com This process involves the Dieckmann condensation of a dialkyl adipate (B1204190) to form a β-keto ester, followed by alkylation and subsequent hydrolysis and decarboxylation to yield the desired 2-alkylcyclopentanone. google.com

Stereoselective Synthesis of this compound and Its Enantiomers

The presence of two chiral centers in 2-methylcyclopentanamine means that it can exist as four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The synthesis of specific enantiomers and diastereomers is of significant interest, particularly for applications in pharmaceuticals and materials science.

Enantioselective and Diastereoselective Approaches to Specific Isomers (e.g., (1R,2S)-2-methylcyclopentanamine)

Achieving stereocontrol in the synthesis of 2-methylcyclopentanamine requires the use of enantioselective or diastereoselective methods. One powerful technique for obtaining specific enantiomers is through kinetic resolution. For instance, the parallel kinetic resolution of a substituted cyclopentene-1-carboxylate has been successfully employed to synthesize both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of a methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. rsc.orgnih.gov This methodology can, in principle, be adapted for the synthesis of specific enantiomers of 2-methylcyclopentanamine.

Diastereoselective synthesis aims to control the relative stereochemistry of the two chiral centers. For example, the synthesis of cis-hydrindanones has been achieved with high diastereoselectivity through sequential Michael reactions. nih.gov While not a direct synthesis of 2-methylcyclopentanamine, this demonstrates a strategy for controlling the stereochemistry on a five-membered ring, which could be applicable to the synthesis of the cis-isomer of the target compound.

Chiral Resolution Techniques for Racemic Mixtures and Isomeric Separation

When a synthetic route produces a racemic or diastereomeric mixture of 2-methylcyclopentanamine, separation techniques are necessary to isolate the desired isomer.

Chiral Resolution of Enantiomers:

A common method for resolving a racemic mixture of an amine is to react it with a chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

| Resolving Agent Type | Principle of Separation | Reference |

| Chiral Acids (e.g., Tartaric Acid) | Formation of diastereomeric salts with different solubilities. | libretexts.org |

| Enzymes (e.g., Lipases) | Enantioselective acylation of one enantiomer. | google.com |

Separation of Diastereomers:

The cis and trans diastereomers of 2-methylcyclopentanamine have different physical properties, such as boiling points and chromatographic retention times, which can be exploited for their separation. Techniques like fractional distillation or column chromatography can be effective for separating these isomers. google.comgoogle.comnih.govnih.gov For instance, a patented process describes the separation of cis and trans isomers of diaminocyclohexane by converting them to their dihydrochlorides and exploiting differences in their solubility in methanol. google.com A similar principle could be applied to the separation of the diastereomers of this compound.

Emerging Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainability within the pharmaceutical industry has spurred the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The production of this compound, a key synthetic building block, is increasingly being re-evaluated through the lens of environmental impact, efficiency, and safety. Traditional synthetic routes often rely on stoichiometric reducing agents and volatile organic solvents, which contribute to significant waste generation and potential environmental hazards. Modern approaches, however, are leveraging innovative technologies to align the synthesis of this compound with the core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer chemical methodologies. These emerging strategies focus on biocatalysis, heterogeneous catalysis, and continuous flow processes to create more sustainable and efficient manufacturing pathways.

Biocatalytic Reductive Amination

Biocatalysis offers a powerful green alternative to conventional chemical methods for amine synthesis. The use of enzymes, such as amine dehydrogenases (AmDHs) and transaminases, provides a route to chiral amines with exceptional selectivity under mild, aqueous conditions. rsc.orgnih.gov For the synthesis of 2-Methylcyclopentanamine, which possesses a chiral center, achieving high enantioselectivity is crucial, and enzymes are uniquely suited for this challenge.

Amine dehydrogenases, in particular, represent a highly atom-economical approach. rsc.org In a dual-enzyme system, an AmDH can be paired with a formate (B1220265) dehydrogenase (FDH) for cofactor recycling. This system can utilize ammonium (B1175870) formate as both the nitrogen source and the source of reducing equivalents (hydrogen). rsc.org The primary byproduct of this process is inorganic carbonate, making it an exceptionally clean transformation compared to methods that use metal hydrides or other stoichiometric reagents. rsc.org This enzymatic approach avoids the need for heavy metal catalysts and harsh reaction conditions, significantly improving the environmental profile of the synthesis.

Table 1: Comparison of a Hypothetical Biocatalytic Route vs. a Traditional Chemical Route for 2-Methylcyclopentanamine Synthesis

| Parameter | Traditional Chemical Route (e.g., with NaBH₃CN) | Biocatalytic Route (e.g., with AmDH/FDH) |

|---|---|---|

| Reaction | Reductive amination of 2-methylcyclopentanone | Asymmetric reductive amination of 2-methylcyclopentanone |

| Reducing Agent | Sodium cyanoborohydride (Stoichiometric) | Ammonium Formate (Catalytic cofactor recycling) |

| Nitrogen Source | Ammonia or Ammonium salt | Ammonium Formate |

| Solvent | Methanol or other organic solvent | Aqueous buffer |

| Temperature | 0 - 25 °C | Ambient temperature (~25-37 °C) |

| Byproducts | Borate salts, cyanide waste | Inorganic carbonate, water |

| Stereoselectivity | Typically produces a racemic mixture | High enantiomeric excess (>99% ee) possible rsc.org |

| Key Advantage | Well-established methodology | High atom economy, high selectivity, mild conditions, reduced waste rsc.org |

Heterogeneous Catalysis and Transfer Hydrogenation

A central goal of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. In the context of synthesizing 2-Methylcyclopentanamine via reductive amination of 2-methylcyclopentanone, this involves moving away from metal hydrides to catalytic hydrogenation. frontiersin.orgnih.gov Heterogeneous catalysts, where a metal such as Platinum, Palladium, or Nickel is supported on a solid matrix like carbon or alumina, are particularly advantageous. researchgate.net These catalysts are easily separated from the reaction mixture by filtration, allowing them to be recycled and reused multiple times, which reduces cost and minimizes metal waste.

Furthermore, the development of transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. organic-chemistry.org In this process, a stable, easy-to-handle liquid molecule, such as formic acid, ammonium formate, or isopropanol, serves as the hydrogen donor. organic-chemistry.org This approach mitigates the risks associated with handling flammable and explosive H₂ gas, making the process inherently safer, especially at an industrial scale. The combination of a recyclable heterogeneous catalyst with a safe hydrogen donor represents a significant step forward in the sustainable synthesis of amines. frontiersin.org

Table 2: Overview of Catalytic Systems for Reductive Amination of Cyclic Ketones

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages |

|---|---|---|---|

| Pd/C | H₂ gas | 1-50 bar H₂, 25-80 °C | High activity, widely used |

| Raney Nickel | H₂ gas | 10-100 bar H₂, 50-150 °C | Lower cost catalyst, effective for various substrates researchgate.net |

| Pt-based catalysts | H₂ gas | 1-10 bar H₂, 25-60 °C | High activity under mild conditions researchgate.net |

| Cp*Ir complexes | Ammonium formate | 60-80 °C | Avoids use of H₂ gas, high efficiency organic-chemistry.org |

| Ru-based catalysts | Isopropanol | 80-100 °C | Transfer hydrogenation, readily available H-donor |

Continuous Flow Synthesis

Continuous flow chemistry is a transformative technology that replaces traditional batch reactors with a system of pumps and tubes or microreactors. nih.govflinders.edu.au This approach offers substantial green advantages, including superior process control, enhanced safety, and increased efficiency. mdpi.comnih.gov For the synthesis of this compound, a flow process can be designed where a solution of 2-methylcyclopentanone and an amine source is pumped through a heated, pressurized tube packed with a heterogeneous catalyst (a packed-bed reactor). nih.gov

This setup allows for the safe use of high pressures and temperatures, dramatically accelerating reaction rates and reducing reaction times from hours to minutes. nih.govflinders.edu.au The excellent heat transfer in flow reactors prevents the formation of hot spots, reducing the risk of side reactions and improving product purity. Moreover, flow chemistry enables the "telescoping" of synthetic steps, where the output from one reactor is fed directly into the next without intermediate workup or purification, which significantly reduces solvent usage and waste generation. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Processing for Catalytic Reductive Amination

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reactor | Large stirred tank reactor | Small-volume tube or packed-bed reactor nih.gov |

| Safety | Risks associated with large volumes of flammable solvents and H₂ gas | Small reaction volumes enhance safety; better control over pressure and temperature mdpi.com |

| Heat & Mass Transfer | Can be inefficient, leading to hot spots and side reactions | Highly efficient, ensuring uniform reaction conditions and higher selectivity flinders.edu.au |

| Reaction Time | Typically hours | Minutes mdpi.com |

| Productivity | Limited by batch size and cycle time | High throughput via continuous operation |

| Process Control | Manual or semi-automated | Fully automated, allowing for precise optimization and reproducibility nih.gov |

| Scalability | Requires larger reactors | Achieved by running the system for longer durations ("scaling out") |

Fundamental Reaction Mechanisms Involving Amine Functionalities

The chemical behavior of 2-Methylcyclopentanamine is predominantly dictated by the lone pair of electrons on the nitrogen atom of its primary amine group. This feature imparts nucleophilic and basic properties to the molecule, allowing it to participate in a wide array of fundamental organic reactions. The hydrochloride salt form ensures stability and enhances water solubility, but for most organic reactions, the amine must be liberated by treatment with a base to regenerate the nucleophilic free amine, 2-methylcyclopentylamine.

Nucleophilic Characteristics and Reactivity in Alkylation Reactions

The nitrogen atom in 2-methylcyclopentylamine possesses a lone pair of electrons, making it an effective nucleophile. This characteristic allows it to react with electrophilic carbon centers, most notably in alkylation reactions. The primary mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2) pathway, where the amine directly displaces a leaving group on an alkyl halide or a similar substrate.

| Step | Description | Reactants | Products |

| 1 | Nucleophilic Attack | 2-Methylcyclopentylamine, Alkyl Halide (R-X) | Dialkylammonium Halide Intermediate |

| 2 | Deprotonation | Dialkylammonium Halide, Base (e.g., another amine molecule) | N-alkyl-2-methylcyclopentanamine, Ammonium Halide |

This interactive table summarizes the key steps in the alkylation of 2-Methylcyclopentanamine.

Mechanism of Imine and Enamine Formation and Subsequent Transformations

2-Methylcyclopentanamine, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by mild acid.

The mechanism involves several distinct steps:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This breaks the carbonyl π-bond, forming a tetrahedral intermediate known as a carbinolamine. nih.govresearchgate.net

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, neutralizing the charges within the carbinolamine intermediate. nih.gov

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). nih.gov

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion. nih.govresearchgate.net

Deprotonation: A base (often water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. nih.gov

It is critical to distinguish this from enamine formation, which occurs when a secondary amine reacts with an aldehyde or ketone. baranlab.orgnih.gov Since 2-methylcyclopentanamine is a primary amine, it contains the necessary two protons on the nitrogen to allow for the elimination of water and subsequent formation of the C=N double bond characteristic of an imine. baranlab.org

| Mechanistic Step | Description |

| 1. Nucleophilic Attack | The amine nitrogen attacks the carbonyl carbon. nih.gov |

| 2. Proton Transfer | A proton moves from nitrogen to oxygen to form a neutral carbinolamine. researchgate.net |

| 3. Protonation of -OH | The oxygen of the hydroxyl group is protonated by an acid catalyst. nih.gov |

| 4. Elimination | A molecule of water is eliminated, forming a C=N bond (iminium ion). researchgate.net |

| 5. Deprotonation | The nitrogen is deprotonated to give the final neutral imine. nih.gov |

This interactive table outlines the mechanism of imine formation.

Role as a Nucleophilic Reagent in Diverse Organic Transformations

The nucleophilic nature of this compound (in its free base form) establishes it as a versatile building block in organic synthesis. Its primary amine functionality can be used to introduce the 2-methylcyclopentyl moiety into a wide range of molecular scaffolds.

Beyond the alkylation and imine-forming reactions previously discussed, it readily participates in acylation reactions with acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is fundamental in the synthesis of pharmaceuticals and other complex organic molecules. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate).

Furthermore, as a primary amine, it can be employed in reductive amination, a powerful method for synthesizing secondary and tertiary amines. In this two-step, one-pot process, the amine first reacts with an aldehyde or ketone to form an imine intermediate in situ. This intermediate is then immediately reduced by a reducing agent present in the reaction mixture, such as sodium borohydride, to yield the corresponding amine. This method offers excellent control and is widely used for the synthesis of more complex amine structures.

Participation in Ring-Opening and Ring-Closing Cyclopentane-Derived Reactions

The cyclopentane ring is a relatively stable carbocycle with low ring strain compared to smaller rings like cyclopropane (B1198618) and cyclobutane. Consequently, the cyclopentane ring of 2-methylcyclopentanamine does not readily undergo ring-opening reactions under typical synthetic conditions. Such reactions would require high energy input or specialized reagents to cleave the strong carbon-carbon sigma bonds of the ring. The literature does not provide significant evidence of 2-methylcyclopentanamine itself being used as a substrate for ring-opening reactions.

Regarding ring-closing reactions, 2-methylcyclopentanamine is the product of a structure that is already cyclized. However, the amine functionality can participate in intramolecular reactions to form new, larger heterocyclic rings. For instance, if the 2-methylcyclopentylamine moiety were attached to a long chain containing a suitable electrophile (e.g., an alkyl halide or an ester), an intramolecular nucleophilic substitution or condensation could occur to form a bicyclic compound containing a new, larger nitrogen-containing ring fused to the cyclopentane core. The favorability of such ring closures is governed by factors including the length of the chain connecting the nucleophile and the electrophile, with the formation of 5- and 6-membered rings being kinetically and thermodynamically preferred. psu.edu

Investigations into Transition Metal-Catalyzed Reactions Employing this compound

While specific studies focusing solely on this compound in transition metal catalysis are not extensively documented, its structure as a primary amine makes it a relevant candidate for a variety of well-established catalytic transformations. Amines are crucial components in many transition metal-catalyzed reactions, acting as nucleophiles, directing groups, or ligands for the metal center.

One major area of application is in hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). Late transition metals like palladium, rhodium, and nickel are known to catalyze these reactions, providing an atom-economical route to synthesize more complex amines. nih.govresearchgate.netberkeley.edu In such a process, 2-methylcyclopentylamine could be added to an alkene to generate a new secondary amine, with the regioselectivity (Markovnikov vs. anti-Markovnikov addition) being controlled by the choice of catalyst and ligands. nih.gov

Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. Although this reaction typically couples an amine with an aryl halide, related palladium-catalyzed processes like the aza-Wacker reaction can involve the intramolecular or intermolecular addition of an amine to an alkene. nih.gov 2-Methylcyclopentylamine could serve as the nucleophile in such transformations for the synthesis of various nitrogen-containing compounds.

The amine can also function as a ligand for transition metals, potentially influencing the stereochemical outcome of a catalytic reaction if a chiral isomer of the amine is used. Rhodium catalysts, for example, have been employed for C-H amination, where a C-H bond is converted directly into a C-N bond, a highly sought-after transformation in modern synthesis. nih.gov

Applications of 2 Methylcyclopentanamine Hydrochloride in Complex Organic Molecule Synthesis

Utilization as a Key Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. While cyclic amines are common building blocks, the specific role of 2-Methylcyclopentanamine hydrochloride is not well-established in the synthesis of the following heterocyclic systems.

Formation of Oxadiazole and Thiadiazole Ring Systems

Oxadiazoles and thiadiazoles are five-membered heterocycles with applications as bioisosteres for ester and amide functionalities in drug design. nih.govnih.gov Their synthesis typically involves the cyclization of intermediates such as acylhydrazides or thiosemicarbazides. nih.govnih.govjchemrev.comcore.ac.ukresearchgate.net The incorporation of a 2-methylcyclopentyl moiety would require a synthetic precursor derived from this compound, such as a corresponding carboxylic acid or hydrazine (B178648) derivative. Extensive searches did not reveal any published research that utilizes this compound as a starting material for the synthesis of oxadiazole or thiadiazole ring systems.

Contribution to the Construction of Chiral Organic Scaffolds

The inherent chirality of 2-Methylcyclopentanamine (existing as different stereoisomers) suggests its potential use as a chiral auxiliary or as a foundational element in the synthesis of chiral scaffolds. nih.gov Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which they are removed. wikipedia.orgnumberanalytics.comsigmaaldrich.com Alternatively, the chiral amine itself can be integrated as a permanent stereocenter within a larger molecule. While the synthesis of chiral scaffolds from various chiral precursors, including other cyclic amines, is a common strategy in asymmetric synthesis, researchgate.netnih.gov no specific examples of this compound being used for the construction of complex chiral organic scaffolds were found.

Academic Research in Medicinal Chemistry and Drug Discovery Featuring 2 Methylcyclopentanamine Hydrochloride

Scaffold Design and Structure-Activity Relationship (SAR) Studies on Derivatives

A comprehensive review of published scientific literature does not reveal specific instances where 2-methylcyclopentanamine hydrochloride serves as the central scaffold for extensive Structure-Activity Relationship (SAR) studies. While the cyclopentylamine (B150401) motif is present in various bioactive molecules, dedicated research focusing on derivatives of 2-methylcyclopentanamine as a core structure for systematic SAR exploration is not prominently documented.

Role as a Precursor in the Development of Active Pharmaceutical Ingredients (APIs)

While this compound is classified as a pharmaceutical intermediate and a building block for drug development, a direct lineage from this specific precursor to a commercially approved Active Pharmaceutical Ingredient (API) is not clearly detailed in the accessible scientific and patent literature. Its utility is implied by its commercial availability as a chemical reagent, but specific, named API synthesis pathways originating from it are not widely reported.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methylcyclopentanamine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a detailed picture of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the different protons in the molecule. The protons on the cyclopentane (B165970) ring would appear as overlapping multiplets in the aliphatic region. The proton attached to the nitrogen (of the ammonium (B1175870) group) would likely appear as a broad signal. The methyl group protons would give a distinct doublet.

¹³C NMR: The carbon NMR spectrum would be simpler, with distinct signals for each unique carbon atom. The number of signals would confirm the presence of stereoisomers if a mixture is present. The chemical shifts would be indicative of the electronic environment of each carbon.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH(NH₃⁺)- | ~3.0 - 3.5 | Multiplet |

| -CH(CH₃)- | ~1.5 - 2.0 | Multiplet |

| Cyclopentane -CH₂- | ~1.2 - 1.9 | Multiplets |

| -CH₃ | ~0.9 - 1.2 | Doublet |

| -NH₃⁺ | Variable, broad | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| -CH(NH₃⁺)- | ~55 - 65 |

| -CH(CH₃)- | ~35 - 45 |

| Cyclopentane -CH₂- | ~20 - 40 |

| -CH₃ | ~15 - 25 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the free base (2-Methylcyclopentanamine) would be observed in the mass spectrum. The molecular ion peak for the free base (C₆H₁₃N) would have an odd molecular weight, consistent with the nitrogen rule. jove.com The fragmentation of cyclic amines is often characterized by α-cleavage, leading to the formation of stable iminium ions. jove.comwhitman.edu The loss of a methyl radical or cleavage of the cyclopentane ring are also possible fragmentation pathways. nih.govacs.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the key absorption bands would be associated with the ammonium group (-NH₃⁺) and the alkyl groups. The N-H stretching vibrations of the primary ammonium salt are expected to appear as a broad band in the region of 3000 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclopentane and methyl groups would be observed just below 3000 cm⁻¹. N-H bending vibrations would also be present in the 1600-1500 cm⁻¹ region. cdnsciencepub.comresearchgate.net

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| N-H Bend (Ammonium) | 1620 - 1500 | Medium |

| C-H Bend (Alkyl) | 1470 - 1370 | Medium |

Chromatographic Methods for Compound Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly well-suited for these tasks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination and chiral separations. For assessing the purity of this compound, a reversed-phase HPLC method would typically be employed. To achieve the separation of the enantiomers and diastereomers of 2-Methylcyclopentanamine, chiral stationary phases (CSPs) are necessary. phenomenex.com Polysaccharide-based CSPs are often effective for the separation of chiral amines. researchgate.netyakhak.org The mobile phase would likely consist of a mixture of a nonpolar solvent (like hexane) and a polar modifier (like an alcohol), often with the addition of an acidic or basic additive to improve peak shape and resolution. researchgate.net

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and being considered a "greener" technique. wiley.comchromatographyonline.com SFC is particularly well-suited for the separation of chiral amines. wiley.comtandfonline.com Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric resolution. Crown ether-based and polysaccharide-based CSPs have shown success in separating primary amines. wiley.comeuropeanpharmaceuticalreview.com The mobile phase in SFC typically consists of supercritical carbon dioxide and a polar co-solvent, such as methanol (B129727), often with additives to enhance selectivity. chromatographyonline.com

Typical Chromatographic Conditions for Chiral Amine Separation

| Technique | Stationary Phase (CSP) | Mobile Phase | Detection |

| HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Ethanol with additive (e.g., trifluoroacetic acid) | UV, MS |

| SFC | Crown ether-based or Polysaccharide-based | CO₂/Methanol with additive (e.g., ammonium acetate) | UV, MS |

X-ray Crystallographic Analysis of Related Compounds and Their Complexes

An X-ray crystallographic analysis of this compound would reveal:

Precise bond lengths and angles: Confirming the connectivity of the atoms.

Conformation of the cyclopentane ring: The cyclopentane ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize ring strain. libretexts.orgdalalinstitute.com The analysis would determine the exact conformation in the solid state.

Stereochemistry: Unambiguously determine the relative and absolute stereochemistry of the chiral centers.

Intermolecular interactions: The crystal packing is expected to be dominated by charge-assisted hydrogen bonds between the ammonium group and the chloride ion. acs.org These interactions play a crucial role in the stability of the crystal lattice. researchgate.net

The study of the crystal structures of similar compounds provides a basis for understanding how this compound might crystallize and the nature of its solid-state structure.

Computational Chemistry and Molecular Modeling Studies of 2 Methylcyclopentanamine Hydrochloride

Conformation Analysis and Exploration of Conformational Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like 2-Methylcyclopentanamine hydrochloride, which contains a five-membered ring and two substituents, a multitude of conformations are possible. Conformation analysis aims to identify the stable arrangements of atoms in a molecule and to determine their relative energies.

The cyclopentane (B165970) ring in this compound is not planar and exists in a puckered conformation, primarily adopting either an envelope or a twist form to alleviate ring strain. The positions of the methyl and aminium groups (axial or equatorial) on this puckered ring further define the conformational space. Computational methods such as molecular mechanics (using force fields like MMFF94 or AMBER) and quantum mechanics (at various levels of theory) can be employed to perform a systematic conformational search.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles associated with the substituents and the ring. This process identifies the local and global energy minima, which correspond to the most stable conformations. The relative energies of these conformers can then be calculated, and their populations at a given temperature can be estimated using the Boltzmann distribution.

Illustrative Conformational Analysis Data for this compound:

| Conformer | Dihedral Angle (°C) (C1-C2-C(CH3)-H) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| cis-equatorial-equatorial | 60 | 0.00 | 75.2 |

| cis-axial-equatorial | 180 | 1.50 | 10.1 |

| cis-equatorial-axial | -60 | 1.75 | 7.5 |

| trans-equatorial-equatorial | 70 | 0.25 | 1.2 |

| trans-axial-equatorial | 170 | 2.50 | 6.0 |

Note: This data is illustrative and represents plausible outcomes of a computational conformational analysis.

Quantum Chemical Calculations for Prediction of Reactivity and Electronic Properties

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) are commonly used to predict a wide range of properties for molecules like this compound.

These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density, electrostatic potential, and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting lower reactivity.

Furthermore, quantum chemical calculations can predict various reactivity descriptors, which are crucial for understanding how the molecule might interact with other chemical species.

Predicted Electronic Properties and Reactivity Descriptors for this compound (DFT/B3LYP/6-31G):*

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 0.8 eV |

| Ionization Potential | 9.1 eV |

| Global Hardness (η) | 4.85 eV |

| Global Softness (S) | 0.21 eV⁻¹ |

| Electronegativity (χ) | 3.65 eV |

Note: This data is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations.

Application of Molecular Docking and Dynamics Simulations in Derivative Design

Building upon the foundational understanding of the parent molecule, computational techniques can be instrumental in designing novel derivatives with desired properties. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design, where the "ligand" (a derivative of this compound) is docked into the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses. This allows for the virtual screening of a library of potential derivatives to identify those with the highest predicted binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and helping to refine the understanding of the binding mode and affinity.

Principles of Structure-Based Drug Design Applied to Derived Compounds

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that relies on the three-dimensional structure of a biological target to guide the design of new drugs. For derivatives of this compound, SBDD would involve an iterative process:

Target Identification and Validation: Identifying a biologically relevant protein target.

Structural Determination: Obtaining the 3D structure of the target, typically through X-ray crystallography or cryo-electron microscopy.

Lead Identification: Using molecular docking and virtual screening to identify initial "hit" compounds from a library of this compound derivatives.

Lead Optimization: Iteratively modifying the chemical structure of the hit compounds to improve their binding affinity, selectivity, and pharmacokinetic properties. This process is guided by the detailed interactions observed in the docked poses and MD simulations. For instance, a hydroxyl group might be added to a derivative to form a new hydrogen bond with a specific amino acid residue in the protein's active site.

Illustrative Structure-Activity Relationship (SAR) Data from a Hypothetical SBDD Study:

| Derivative | Modification | Docking Score (kcal/mol) | Key Interaction |

| 1 (Parent) | - | -6.5 | Ionic bond with Asp120 |

| 2 | Addition of a phenyl group | -7.8 | Pi-pi stacking with Phe250 |

| 3 | Addition of a hydroxyl to the phenyl group | -8.5 | Hydrogen bond with Ser150 |

| 4 | Methylation of the amine | -6.2 | Loss of a hydrogen bond donor |

Note: This table represents a hypothetical outcome of a structure-based drug design campaign for derivatives of this compound.

Future Research Directions and Emerging Applications in Chemical and Medicinal Sciences

Exploration of Novel Synthetic Utility and Reaction Pathways

2-Methylcyclopentanamine hydrochloride serves as a crucial starting material or intermediate in the synthesis of complex molecular architectures. Its utility is prominently highlighted in recent patent literature, where it is employed to construct novel heterocyclic compounds with potential therapeutic value.

One notable application is in the synthesis of 6-6 fused bicyclic heteroaryl compounds, which are being investigated as inhibitors of the Large Tumor Suppressor Kinase (LATS). google.com In a documented synthetic route, this compound is reacted with a suitable precursor to introduce the methylcyclopentylamino moiety onto the heterocyclic core. google.com This reaction is a key step in assembling the final inhibitor molecule, demonstrating the compound's role in creating sophisticated structures for targeted therapies. google.com

The reaction pathway typically involves the nucleophilic substitution of a leaving group on the heteroaryl system by the amine group of 2-methylcyclopentanamine. The hydrochloride salt is often used for its stability and ease of handling, with a base added in situ to liberate the free amine for the reaction.

| Step | Reactant A | Reactant B | Key Transformation |

| 1 | 6-6 fused bicyclic heteroaryl precursor | This compound | Nucleophilic substitution to form a C-N bond |

Further research is anticipated to expand the scope of reactions where this compound can be utilized. This includes its potential application in multicomponent reactions, where its stereochemistry could influence the formation of complex products with high diastereoselectivity. The development of novel protection and deprotection strategies for the amine group could also broaden its applicability in multi-step syntheses.

Expansion into New Therapeutic Areas and Disease Indications

The derivatives of 2-Methylcyclopentanamine are being actively investigated for a range of therapeutic applications, indicating a promising future for this chemical scaffold in drug discovery. The initial findings from preclinical studies and patent filings suggest potential in oncology, immunology, and regenerative medicine.

The aforementioned LATS inhibitors, synthesized using this compound, are being explored for their potential in promoting wound healing and organ regeneration. google.com The LATS kinase is a key component of the Hippo signaling pathway, which regulates cell proliferation and apoptosis. By inhibiting LATS, these compounds can potentially stimulate tissue repair and regeneration. google.com

Furthermore, a derivative, 2-fluoro-2-methylcyclopentanamine hydrochloride, has been utilized in the synthesis of pyrrolopyridazine-based inhibitors of Janus kinase 3 (JAK3). google.com JAK3 inhibitors are a class of drugs used in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis, as well as for preventing organ transplant rejection. google.com The synthesis involves reacting the fluorinated cyclopentanamine derivative with a 4-chloropyrrolo[1,2-b]-pyridazine-3-carboxamide intermediate. google.com

Additionally, a stereoisomer, (1R,2S)-2-methylcyclopentanamine hydrochloride, has been employed in the preparation of anti-proliferative agents, suggesting its potential in the development of new cancer therapies. google.com

| Therapeutic Target | Disease Indication | Role of 2-Methylcyclopentanamine Scaffold |

| Large Tumor Suppressor Kinase (LATS) | Wound Healing, Organ Regeneration | Key structural component of the inhibitor |

| Janus Kinase 3 (JAK3) | Inflammatory and Autoimmune Diseases | Forms part of the pyrrolopyridazine inhibitor structure |

| Not Specified | Proliferative Diseases (e.g., Cancer) | Component of novel anti-proliferative compounds |

Future research will likely focus on the synthesis and biological evaluation of a broader range of derivatives to explore their structure-activity relationships (SAR) and to identify lead compounds for various other diseases. The chiral nature of 2-Methylcyclopentanamine offers the potential for developing stereoselective drugs with improved efficacy and reduced off-target effects.

Development of Innovative Catalytic Systems Utilizing this compound

While the primary application of this compound has been as a structural building block, its inherent chirality and the presence of a primary amine group make it an attractive candidate for development as a chiral ligand or organocatalyst in asymmetric synthesis. The development of catalytic systems based on this scaffold represents a significant area for future research.

Chiral amines are known to be effective catalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The cyclopentyl backbone of 2-Methylcyclopentanamine provides a rigid framework that can create a well-defined chiral environment around a catalytic center. This can lead to high levels of enantioselectivity in the catalyzed reactions.

Future research in this area could involve the following:

Synthesis of Chiral Ligands: Modification of the amine group to incorporate coordinating atoms (e.g., phosphorus, sulfur) could lead to the development of novel chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Organocatalysis: The primary amine can be utilized directly or derivatized to act as an organocatalyst. For instance, it could be used to form chiral enamines or iminium ions as reactive intermediates in asymmetric catalysis.

Immobilization: The development of methods to immobilize these potential catalysts on solid supports could facilitate their use in industrial processes, allowing for easy separation and recycling of the catalyst.

The successful development of such catalytic systems would represent a significant advancement, transforming this compound from a mere building block into a valuable tool for asymmetric synthesis.

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

The structural characteristics of this compound make it a suitable building block for the construction of combinatorial libraries for high-throughput screening (HTS) in drug discovery. Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity against various therapeutic targets.

The amine functionality of this compound provides a convenient handle for attaching a variety of substituents, allowing for the generation of a library of related compounds with diverse chemical properties. This can be achieved through techniques such as parallel synthesis, where the cyclopentanamine core is reacted with a range of different carboxylic acids, sulfonyl chlorides, or other electrophiles in a multi-well format.

| Library Synthesis Approach | Potential Reactants | Resulting Compound Class |

| Amide Coupling | Carboxylic Acids | N-acyl-2-methylcyclopentanamines |

| Sulfonamide Formation | Sulfonyl Chlorides | N-sulfonyl-2-methylcyclopentanamines |

| Reductive Amination | Aldehydes/Ketones | N-alkyl-2-methylcyclopentanamines |

The resulting libraries of compounds can then be subjected to HTS to identify "hits" – compounds that show activity against a particular biological target. These hits can then be further optimized to develop new drug candidates. The integration of this compound into such drug discovery platforms could accelerate the identification of novel therapeutics for a wide range of diseases.

Future research in this domain will likely involve the design and synthesis of focused combinatorial libraries based on the 2-methylcyclopentanamine scaffold, targeting specific families of proteins, such as kinases, proteases, or G-protein coupled receptors. The development of efficient solid-phase synthesis routes for these libraries would further enhance their utility in drug discovery.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Methylcyclopentanamine hydrochloride, and how should data be interpreted?

To confirm the structural integrity and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify cyclopentane ring substitution patterns and methyl group positioning. Chemical shifts for amine protons (δ ~2.5–3.5 ppm) and cyclopentane carbons (δ ~20–35 ppm) are critical .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., expected [M+H] ion for CHNCl: 135.08). Fragmentation patterns can distinguish positional isomers .

- Infrared (IR) Spectroscopy : Identify characteristic N–H stretches (~3300 cm) and C–Cl bonds (~600–800 cm) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Reaction Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance amine hydrochloride salt formation, as seen in analogous cyclopentane derivatives .

- Temperature Control : Maintain reaction temperatures below 10°C during acidification to prevent decomposition of the amine intermediate .

- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted starting materials. Purity >95% is achievable with iterative crystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders by using fume hoods .

- Spill Management : Collect solids mechanically (e.g., with absorbent pads) and neutralize residual acid with sodium bicarbonate. Prevent environmental contamination by avoiding drainage disposal .

- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Contradictions in receptor-binding assays (e.g., serotonin vs. dopamine receptor affinities) may arise from:

- Isomeric Purity : Ensure the compound is free of stereoisomers (e.g., enantiomers) using chiral HPLC. Contaminants can skew receptor selectivity .

- Assay Conditions : Adjust buffer pH (6.5–7.4) to mimic physiological environments, as protonation states influence receptor interactions .

- Control Experiments : Compare results with structurally similar standards (e.g., 2-Methoxyamphetamine hydrochloride) to validate methodology .

Q. What in vivo experimental designs are suitable for studying the neuropharmacological effects of this compound?

- Dose-Response Studies : Administer doses ranging from 1–50 mg/kg (IP or IV) in rodent models to establish therapeutic and toxic thresholds. Monitor locomotor activity and neurotransmitter levels via microdialysis .

- Pharmacokinetics : Use LC-MS/MS to quantify plasma and brain tissue concentrations. Half-life estimation requires serial sampling over 24 hours .

- Behavioral Assays : Employ forced-swim tests (for antidepressant activity) or conditioned place preference (for addiction potential) with blinded scoring .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Docking Simulations : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2D6) and predict hydroxylation or N-demethylation sites .

- QSAR Analysis : Correlate structural features (e.g., logP, polar surface area) with known metabolites of analogous compounds (e.g., cyclopentane-based amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.